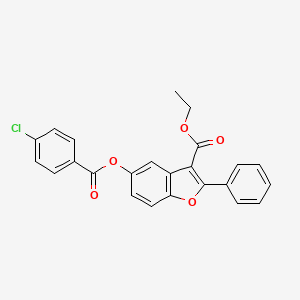![molecular formula C34H26BrNO2 B11686310 2-(4-bromophenyl)-1-(4-butylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B11686310.png)
2-(4-bromophenyl)-1-(4-butylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-BROMOPHENYL)-1-(4-BUTYLPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes bromophenyl, butylphenyl, and phenyl groups attached to a benzoisoindole core
准备方法
The synthesis of 2-(4-BROMOPHENYL)-1-(4-BUTYLPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzoisoindole core: This can be achieved through a Diels-Alder reaction involving a suitable diene and dienophile.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.
Attachment of the butylphenyl and phenyl groups: These groups can be introduced through Friedel-Crafts alkylation or acylation reactions.
Final cyclization and oxidation steps: These steps are necessary to form the final isoindole structure and ensure the correct oxidation state of the compound.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
化学反应分析
2-(4-BROMOPHENYL)-1-(4-BUTYLPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoindole derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Cyclization: Intramolecular cyclization reactions can be used to form more complex polycyclic structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., Lewis acids, transition metal catalysts), and specific temperature and pressure conditions.
科学研究应用
2-(4-BROMOPHENYL)-1-(4-BUTYLPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE has several scientific research applications:
Organic Electronics: This compound can be used as a building block for organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells due to its unique electronic properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific optical, electronic, or mechanical properties.
Chemical Biology: It can serve as a probe or tool compound for studying biological processes and interactions at the molecular level.
作用机制
The mechanism of action of 2-(4-BROMOPHENYL)-1-(4-BUTYLPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE depends on its specific application. In organic electronics, its mechanism involves the transport of electrons or holes through its conjugated system. In pharmaceuticals, the compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
相似化合物的比较
Similar compounds to 2-(4-BROMOPHENYL)-1-(4-BUTYLPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE include other isoindole derivatives and polycyclic aromatic compounds. Some examples are:
2-(4-BROMOPHENYL)-1-(4-METHOXYPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE: This compound has a methoxy group instead of a butyl group, which can affect its electronic properties and reactivity.
2-(4-CHLOROPHENYL)-1-(4-BUTYLPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE: The presence of a chlorine atom instead of a bromine atom can influence the compound’s chemical behavior and applications.
2-(4-BROMOPHENYL)-1-(4-BUTYLPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE: This compound has a different substitution pattern on the benzoisoindole core, leading to variations in its properties and uses.
The uniqueness of 2-(4-BROMOPHENYL)-1-(4-BUTYLPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE lies in its specific combination of substituents and the resulting electronic and structural characteristics, making it suitable for a wide range of applications in different scientific fields.
属性
分子式 |
C34H26BrNO2 |
|---|---|
分子量 |
560.5 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-3-(4-butylphenyl)-1-phenylbenzo[f]isoindole-4,9-dione |
InChI |
InChI=1S/C34H26BrNO2/c1-2-3-9-22-14-16-24(17-15-22)32-30-29(33(37)27-12-7-8-13-28(27)34(30)38)31(23-10-5-4-6-11-23)36(32)26-20-18-25(35)19-21-26/h4-8,10-21H,2-3,9H2,1H3 |
InChI 键 |
HYMBELPZUFQTET-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)C2=C3C(=C(N2C4=CC=C(C=C4)Br)C5=CC=CC=C5)C(=O)C6=CC=CC=C6C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{(2E)-2-[3-iodo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11686229.png)
![3,5-Dinitro-benzoic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide](/img/structure/B11686235.png)
![4-chloro-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11686243.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B11686256.png)
![methyl 4-({(2Z)-6-[(2-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11686260.png)
![2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11686264.png)
![dimethyl 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B11686269.png)



![4-[(2,6-dichloro-4-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11686299.png)
![4-bromo-N-[(2Z)-4-(4-methoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11686301.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11686304.png)
![(5Z)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-(3,5-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11686306.png)
